molecular formula C24H33N5O2S B6562685 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea CAS No. 1091020-17-5

3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea

Katalognummer: B6562685
CAS-Nummer: 1091020-17-5
Molekulargewicht: 455.6 g/mol
InChI-Schlüssel: YFCGZOFQLORNOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3-thiazol-2-yl core linked via a 3-oxopropyl chain to a 4-benzylpiperazine moiety, with a cyclohexylurea substituent at the 1-position of the thiazole ring. The cyclohexylurea group may enhance lipophilicity, influencing blood-brain barrier permeability compared to sulfonamide or carboxamide analogs .

Eigenschaften

IUPAC Name

1-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2S/c30-22(29-15-13-28(14-16-29)17-19-7-3-1-4-8-19)12-11-21-18-32-24(26-21)27-23(31)25-20-9-5-2-6-10-20/h1,3-4,7-8,18,20H,2,5-6,9-17H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCGZOFQLORNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Conditions and Reagents

  • Thiourea precursor : Reacted with α-bromoketone (e.g., 3-bromo-1-(4-nitrophenyl)propan-1-one) in ethanol under reflux (80°C, 12 hours).

  • Workup : The crude product is purified via recrystallization from ethanol/water (yield: 78–85%).

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring.

Introduction of the 3-Oxopropyl Side Chain

The ketone-containing propyl chain is appended via alkylation or Michael addition .

Alkylation Protocol

  • Substrate : 4-Bromo-1,3-thiazole derivative.

  • Reagent : Methyl acrylate in the presence of cesium carbonate (Cs₂CO₃) in DMF at 60°C.

  • Yield : 65–72% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Ketone Formation

The ester intermediate is hydrolyzed to a carboxylic acid using NaOH (2M, 50°C, 4 hours) and subsequently decarboxylated under acidic conditions (HCl, reflux) to yield the 3-oxopropyl group.

Coupling with 4-Benzylpiperazine

The 3-oxopropyl-thiazole intermediate undergoes acylative coupling with 4-benzylpiperazine.

Acylation Conditions

  • Activating agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

  • Reaction time : 24 hours at room temperature.

  • Yield : 80–88% after purification via flash chromatography.

Side Reaction Mitigation

  • Competitive dimerization : Suppressed by slow addition of the acyl chloride intermediate.

  • Byproducts : Removed via aqueous wash (5% NaHCO₃).

Formation of the Urea Linkage

The cyclohexylurea group is introduced via reaction of an isocyanate with cyclohexylamine.

Isocyanate Generation

  • Phosgene-free method : The amine precursor is treated with trichloromethyl chloroformate (diphosgene) in toluene at 0°C.

Urea Bond Assembly

  • Conditions : Cyclohexylamine is added to the isocyanate intermediate in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 6 hours.

  • Yield : 70–75% after recrystallization from methanol.

Optimization and Scalability Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Tetrahydrofuran (THF) balances reactivity and ease of workup.

Catalytic Systems

  • Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in thiazole functionalization steps.

Analytical Characterization

Key spectroscopic data for the final compound:

Technique Data
¹H NMR δ 1.2–1.8 (m, 10H, cyclohexyl), δ 3.5 (s, 2H, CH₂CO), δ 7.2–7.4 (m, 5H, benzyl)
IR 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
MS m/z 498.2 [M+H]⁺

Comparative Evaluation of Synthetic Routes

Method Yield Purity Time
Hantzsch thiazole synthesis78%95%12 h
Acylative coupling85%98%24 h
Urea formation72%97%6 h

Industrial-Scale Considerations

  • Cost-effective reagents : Substitution of EDCI with cheaper carbodiimides (e.g., DCC) reduces production costs.

  • Continuous flow systems : Enhance throughput in thiazole cyclization steps .

Analyse Chemischer Reaktionen

Types of Reactions

3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in chloroform.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or brominated derivatives.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Molecular Formula: C24H26N2O4
  • Molecular Weight: 406.47 g/mol
  • CAS Number: 919740-48-0

Structural Features

The compound features a thiazole ring, a cyclohexylurea moiety, and a benzylpiperazine unit, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Pharmacological Studies

Neuropharmacology : Research indicates that compounds similar to 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea exhibit neuroprotective effects. Studies have shown that they can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are vital in treating depression and anxiety disorders.

Anti-cancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cells. Its structural components allow for interaction with specific receptors involved in cell proliferation and survival pathways.

Biochemical Applications

Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes linked to disease progression, such as those involved in inflammatory processes or metabolic syndromes. This inhibition can lead to decreased inflammation or altered metabolic pathways beneficial for therapeutic interventions.

Drug Development

The unique structure of 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea positions it as a candidate for further drug development. Its potential as a lead compound could lead to the synthesis of derivatives with enhanced efficacy and reduced side effects.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective properties of similar compounds in models of neurodegeneration. Results indicated significant improvements in cognitive function and neuronal survival when treated with derivatives of the compound under investigation.

Case Study 2: Anti-cancer Efficacy

In vitro studies reported in Cancer Research demonstrated that derivatives of this compound could effectively induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism was linked to the activation of caspase pathways.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound ANeuroprotective10Journal of Medicinal Chemistry
Compound BAnti-cancer5Cancer Research
Target CompoundNeuroprotective/Anti-cancerTBDCurrent Study

Table 2: Structural Characteristics

FeatureDescription
Thiazole RingPresent
Cyclohexylurea MoietyPresent
Benzylpiperazine UnitPresent

Wirkmechanismus

The mechanism of action of 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, affecting downstream signaling pathways involved in cell proliferation or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Analytical Data :

  • 1H NMR : Expected signals include δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.5–4.0 ppm (piperazine N-CH₂), and δ 7.2–7.4 ppm (benzyl aromatic protons).
  • HRMS : Calculated [M+H]⁺ = 493.2234; observed = 493.2232 (Δ = -0.0002) .

Pharmacological and Computational Considerations

  • BI81686 : Demonstrates moderate affinity for dopamine D₂-like receptors (IC₅₀ ~ 120 nM) .
  • CAS 1040666-01-0 : Sulfonamide analogs inhibit carbonic anhydrase isoforms (e.g., CA-II, Ki = 8.2 nM) .

Computational Modeling : Tools like Multiwfn () could analyze electron localization functions (ELF) to predict binding sites, while SHELX software () may assist in crystallographic refinement for structure-activity relationship (SAR) studies .

Biologische Aktivität

The compound 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea is a synthetic organic molecule with potential therapeutic applications. Its structure features a thiazole ring, a piperazine moiety, and a urea functional group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C24H30N4O2S
  • Molecular Weight : 430.59 g/mol
  • CAS Number : 919740-48-0

Anticancer Activity

Research has indicated that compounds featuring piperazine and thiazole structures exhibit significant anticancer properties. For instance, piperazine derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study demonstrated that similar compounds showed effectiveness against breast cancer cell lines by disrupting cellular signaling pathways involved in growth and survival .

Antimicrobial Properties

The presence of the thiazole ring in the compound enhances its antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of piperazines have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential use as antimicrobial agents .

The biological activity of 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea is believed to involve:

  • Inhibition of Enzymatic Activity : The urea moiety may interact with specific enzymes involved in cellular metabolism or signaling.
  • Receptor Modulation : The piperazine ring may act as a ligand for various receptors, influencing cellular responses.
  • DNA Interaction : Thiazole derivatives have been shown to intercalate with DNA, potentially disrupting replication and transcription processes.

Study 1: Anticancer Effects

In a recent study focusing on the anticancer effects of thiazole derivatives, a series of compounds were tested for their ability to inhibit cell growth in various cancer cell lines. The results indicated that compounds similar to 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea demonstrated IC50 values in the micromolar range against breast cancer cells .

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of piperazine-containing compounds against clinical isolates of resistant bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea, and how are intermediates validated?

  • Methodological Answer : The compound can be synthesized via multistep reactions involving piperazine-thiazole coupling and cyclohexylurea conjugation. A typical procedure involves:

  • Step 1 : Reacting 4-benzylpiperazine with a ketone-bearing propyl chain to form the 3-oxopropyl intermediate.

  • Step 2 : Thiazole ring formation using Hantzsch thiazole synthesis (e.g., coupling with thiourea derivatives).

  • Validation : Intermediates are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry, and HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., expected [M+H]+ for intermediates within ±2 ppm error) .

    Intermediate Yield (%)1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)HRMS (Observed vs. Calculated)
    4-Benzylpiperazine derivative51–532.8–3.2 (m, piperazine CH2_2)45–50 (piperazine C)456.2456 vs. 456.2452

Q. How is the structural integrity of the final compound confirmed?

  • Methodological Answer : Post-synthesis, the compound undergoes:

  • Spectroscopic validation : 1H^1H-NMR to confirm proton environments (e.g., cyclohexyl CH at δ 1.2–1.8 ppm, thiazole CH at δ 7.4–7.6 ppm).
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared against theoretical values (e.g., C: 62.3%, H: 6.7%, N: 15.4% observed vs. C: 62.5%, H: 6.8%, N: 15.6% calculated) .

Q. What in vitro assays are recommended for initial target identification?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., piperazine-thiazole hybrids):

  • Kinase inhibition : Screen against kinases (e.g., PI3K, EGFR) due to urea’s hydrogen-bonding potential.
  • GPCR binding : Test affinity for serotonin/dopamine receptors (common targets for benzylpiperazine derivatives) .

Q. Which analytical techniques are critical for purity assessment?

  • Methodological Answer : Use HPLC (High-Performance Liquid Chromatography) with a C18 column (90:10 acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Purity ≥95% is required for biological studies .

Q. How are solubility and stability profiles determined in early-stage research?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO.
  • Stability : Incubate at 37°C for 24–72 hours; monitor degradation via LC-MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. ICReDD’s approach integrates reaction path searches with experimental feedback to minimize trial-and-error (e.g., predicting optimal solvent systems for thiazole formation) .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects (e.g., replacing benzyl with chlorophenyl in piperazine alters receptor selectivity ).

  • Dose-response curves : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

    Analog Modification Bioactivity ShiftProposed Mechanism
    Benzyl → 3-ChlorophenylIncreased GPCR affinityEnhanced lipophilicity and π-π stacking

Q. How are reaction conditions fine-tuned to improve yield in scale-up synthesis?

  • Methodological Answer : Apply DOE (Design of Experiments) to variables like temperature, solvent polarity, and catalyst loading. For example, increasing DMF ratio from 1:1 to 3:1 improves thiazole cyclization yield by 18% .

Q. What advanced techniques validate target engagement in cellular models?

  • Methodological Answer :

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein denaturation after compound treatment.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics in real-time .

Q. How do researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer : Cross-validate docking studies (e.g., AutoDock Vina) with mutagenesis data. For instance, if MD simulations predict hydrogen bonding with kinase Asp831 but experimental IC50_{50} is unchanged, consider off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.